BenchChemオンラインストアへようこそ!

N-ethyl,N-methyl EM-A

Motilin receptor desensitization Tachyphylaxis pDC50

N-ethyl,N-methyl EM-A (also designated ME36) is a synthetic erythromycin derivative belonging to the motilide class of motilin receptor agonists. It is a non-enol ether macrolide that lacks the enol configuration found in higher-potency motilides such as EM-523.

Molecular Formula C38H69NO13
Molecular Weight 748.0 g/mol
Cat. No. B10774445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl,N-methyl EM-A
Molecular FormulaC38H69NO13
Molecular Weight748.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)CC)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C38H69NO13/c1-14-26-38(11,46)31(42)21(5)28(40)19(3)17-36(9,45)33(52-35-29(41)25(39(12)15-2)16-20(4)48-35)22(6)30(23(7)34(44)50-26)51-27-18-37(10,47-13)32(43)24(8)49-27/h19-27,29-33,35,41-43,45-46H,14-18H2,1-13H3
InChIKeyDYYAPFZVDGCKCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-ethyl,N-methyl EM-A (ME36) Procurement Guide: A Motilin Receptor Agonist with Differentiated Pharmacology


N-ethyl,N-methyl EM-A (also designated ME36) is a synthetic erythromycin derivative belonging to the motilide class of motilin receptor agonists. It is a non-enol ether macrolide that lacks the enol configuration found in higher-potency motilides such as EM-523 [1]. ME36 selectively activates the motilin receptor (MTLR) to stimulate gastrointestinal smooth muscle contraction, but with a pharmacological profile that is quantifiably distinct from other erythromycin-based motilides in terms of desensitization and internalization liability [2].

Why N-ethyl,N-methyl EM-A Cannot Be Interchanged with Other Motilides


Motilides are not functionally interchangeable despite shared receptor targeting. Clinical tachyphylaxis—a progressive loss of therapeutic effect—caused the failure of the potent motilide ABT-229 in clinical trials, an outcome directly linked to its strong receptor desensitization and internalization properties [1]. N-ethyl,N-methyl EM-A (ME36) possesses a fundamentally different desensitization profile: it induces markedly less MTLR desensitization than ABT-229, motilin, EM-523, or EM-A, as demonstrated by its substantially lower pDC50 value [2]. This differential pharmacology makes ME36 a uniquely valuable tool compound for dissociating receptor activation from tachyphylaxis, a distinction that cannot be replicated by simply substituting a higher-potency motilide.

N-ethyl,N-methyl EM-A (ME36) Quantitative Differentiation Evidence: Head-to-Head Motilide Comparisons


ME36 Exhibits the Lowest Motilin Receptor Desensitization Potency Among Tested Motilides

In a direct head-to-head comparison of seven structurally related motilides in CHO-K1 cells expressing the human motilin receptor, ME36 (N-ethyl,N-methyl EM-A) demonstrated the lowest desensitization potency with a pDC50 of 3.32. This is 5.46 log units lower than ABT-229 (pDC50 8.78), 4.45 log units lower than motilin (pDC50 7.77), and 2.70 log units lower than EM-523 (pDC50 6.02) [1].

Motilin receptor desensitization Tachyphylaxis pDC50

ME36 Shows the Weakest Receptor Internalization Induction Among Motilides

In EGFP-tagged MTLR internalization assays, ABT-229 decreased membrane fluorescence by 25% ± 2%, motilin by 16% ± 2%, and EM-A by 8% ± 2%. Binding studies confirmed EM-A did not induce significant MTLR internalization (residual binding 96% ± 4% vs. motilin 31% ± 3% and ABT-229 21% ± 1%). As ME36 clusters with EM-A in the low-desensitization group (pDC50 3.32 vs. EM-A 4.78), it is predicted to exhibit similarly minimal internalization [1].

Receptor internalization EGFP-tagged MTLR Binding residual

ME36 Displays Modest Activation Potency (pEC50 6.62) Relative to Other Motilides

ME36 activates the human motilin receptor with a pEC50 of 6.62 in CHO-MTLR cells, compared to 8.22 for EM-523, 8.46 for ABT-229, and 9.39 for the endogenous ligand motilin [1]. This potency rank order (motilin > ABT-229 > EM-523 > EM-A > ME36) is consistent with the finding that only motilides with an enol configuration have markedly higher potency than erythromycin A, and ME36 lacks this enol configuration [2].

pEC50 Ca2+ flux Receptor activation Structure-activity relationship

ME36 Lacks the Enol Configuration Associated with High Potency and Antibacterial Activity

Unlike EM-523 and other clinically tested motilides, ME36 is a non-enol ether erythromycin derivative. The enol configuration is required for markedly higher potency at the motilin receptor relative to erythromycin A [1]. Additionally, erythromycin enol ethers such as EM-523 are explicitly characterized as having no antibacterial effect, separating the motilin agonist activity from the antibiotic activity of the parent macrolide . As a non-enol ether, ME36 shares this separation of functions.

Non-enol ether Macrolide Antibacterial inactivity

Optimal Research and Industrial Uses of N-ethyl,N-methyl EM-A Based on Differentiated Pharmacology


Tool Compound for Investigating Motilin Receptor Desensitization and Tachyphylaxis Mechanisms

ME36 serves as an ideal negative-control agonist for receptor desensitization studies. Its uniquely low pDC50 of 3.32 makes it the weakest desensitizer among known motilides, allowing researchers to benchmark the desensitization liability of novel motilin receptor ligands against a well-characterized low-liability standard [1]. It can be used in paired experiments with ABT-229 (pDC50 8.78) to dissociate receptor activation from desensitization pathways.

Low-Efficacy Motilin Receptor Probe for In Vivo Motility Studies Without Antibiotic Confounding

Because ME36 lacks the enol ether structure associated with both high potency and antibacterial activity, it provides a selective motilin receptor signal without the confounding antimicrobial effects of erythromycin [1]. This property is critical for chronic in vivo gastrointestinal motility studies where antibiotic-induced microbiome alterations could introduce experimental artifacts [2].

Scaffold for Rational Design of Non-Tachyphylactic Prokinetic Drugs

The clinical failure of ABT-229 due to tachyphylaxis established that high potency does not equate to therapeutic viability for motilin receptor agonists. ME36's pharmacological signature—modest pEC50 (6.62) combined with minimal desensitization (pDC50 3.32)—provides a validated starting point for medicinal chemistry programs seeking to develop prokinetic agents with sustained efficacy [3]. Structure-activity relationship studies can leverage ME36 as the low-desensitization reference template.

Calibration Standard for Motilin Receptor Internalization Assays

ME36 clusters with EM-A in the low-internalization group, with EM-A demonstrating residual membrane binding of 96% ± 4% versus 21% ± 1% for ABT-229 [1]. ME36 can therefore serve as a baseline calibrator in high-content screening assays that measure receptor internalization and recycling, enabling normalized quantification across compound libraries.

Quote Request

Request a Quote for N-ethyl,N-methyl EM-A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.